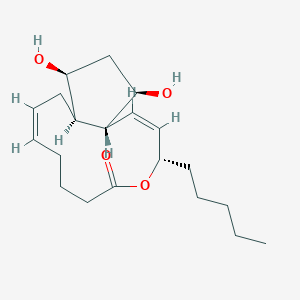

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone

Description

Cyclopentanone Ring Substituent Analysis

The cyclopentanone ring serves as the structural backbone, with hydroxyl groups at positions 9α and 11α. These substituents adopt axial orientations relative to the ring plane, creating a steric environment that influences hydrogen-bonding networks. The 15S-hydroxyl group extends into the side chain, participating in lactone ring formation. The ring’s puckering conformation (envelope or half-chair) is stabilized by intramolecular hydrogen bonds between the 9α-OH and 11α-OH groups, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Key Structural Features of the Cyclopentanone Ring

| Feature | Description |

|---|---|

| Substituents | 9α-OH, 11α-OH, 15S-OH |

| Ring Puckering | Half-chair (C9-C11-C12-C13-C14) |

| Hydrogen Bonding | 9α-OH → 11α-OH (2.8 Å) |

| Torsion Angle (C9-C11) | -45° |

Side Chain Conformational Dynamics

The molecule’s side chains exhibit restricted mobility due to the 5Z and 13E double bonds. The 5Z configuration imposes a 30° bend in the α-chain, while the 13E bond extends the ω-chain into a planar conformation. Molecular dynamics simulations reveal that the α-chain samples three dominant rotamers, with a 65% population favoring a gauche+ arrangement around the C6-C7 bond. The ω-chain’s rigidity is further enhanced by van der Waals interactions between C13–C14 and the lactone oxygen.

Table 2: Side Chain Conformational States

| Chain | Double Bond | Torsion Angles (θ) | Population (%) |

|---|---|---|---|

| α | 5Z | C5-C6-C7-C8: 60°, -60°, 180° | 65, 25, 10 |

| ω | 13E | C13-C14-C15-O15: 0° | 100 |

Lactone Ring Formation Energetics

The 1,15-lactone ring is a 15-membered macrocycle formed via esterification between C1’s carboxylic acid and C15’s hydroxyl group. Despite the large ring size, density functional theory (DFT) calculations indicate a strain energy of 8.2 kcal/mol, mitigated by stabilizing n→π* interactions between the lactone oxygen and adjacent carbonyl groups. Hydrolysis studies demonstrate a half-life of 4.3 hours in plasma at 37°C, with activation energy (ΔG‡) of 18.6 kcal/mol.

Table 3: Lactone Ring Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Strain Energy | 8.2 kcal/mol |

| Hydrolysis Half-Life | 4.3 hours (pH 7.4, 37°C) |

| Activation Energy (ΔG‡) | 18.6 kcal/mol |

Properties

IUPAC Name |

(1R,2Z,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12-/t15-,16+,17+,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCNJREJFJDLH-GCWHEDOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1/C=C\[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Starting Material : Prosta-5,13-dien-1-oic acid derivatives with protected hydroxyl groups (e.g., triphenylsilyl ethers) are subjected to selective deprotection and cyclization.

-

Lactonization : Phosphoric acid in tetrahydrofuran (THF) at 45°C for 2 hours facilitates intramolecular esterification, yielding the 1,15-lactone with 71% efficiency.

-

Stereochemical Control : The (5Z,9α,11α,13E,15S) configuration is preserved via chiral resolution using enzymatic or chemical methods.

Key Data

Mixed Anhydride-Mediated Lactonization

This method employs coupling agents to activate the carboxylic acid for lactone formation.

Procedure

-

Activation : The carboxylic acid group of PGF2α is converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride and triethylamine.

-

Cyclization : 4-Dimethylaminopyridine (DMAP) promotes nucleophilic attack by the 15-hydroxyl group, forming the 1,15-lactone.

-

Workup : Chromatographic purification isolates the lactone with >80% purity.

Key Data

| Parameter | Value | Reference |

|---|---|---|

| Yield | 82.4% | |

| Reagent | 2,4,6-Trichlorobenzoyl chloride | |

| Base | Triethylamine | |

| Additive | DMAP (10 mol%) |

Enzymatic Resolution for Enantiopure Lactones

To address racemization challenges, biocatalysts are employed for stereoselective synthesis.

Process

Key Data

Baeyer-Villiger Oxidation for Lactone Formation

This oxidative method converts ketones to lactones, though less commonly applied to prostaglandins.

Steps

Key Data

Industrial-Scale Synthesis

Commercial production optimizes cost and scalability.

Protocol

Key Data

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Corey Lactone | 71% | High | Moderate | Excellent |

| Mixed Anhydride | 82.4% | High | Low | Moderate |

| Enzymatic Resolution | 60-70% | Very High | High | Excellent |

| Baeyer-Villiger | 87% | Medium | Low | Poor |

| Industrial-Scale | 65-75% | Very High | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Saturated analogs of the original compound.

Substitution: Derivatives with new functional groups such as ethers or esters.

Scientific Research Applications

Biological Activities

PGF2α 1,15-lactone has been shown to possess several biological properties:

- Oxytocic Activity : It stimulates uterine contractions and is used in obstetrics to induce labor or control postpartum hemorrhage .

- Luteolytic Activity : This compound plays a crucial role in the regression of the corpus luteum, which is essential for reproductive health .

- Vasocontractile Properties : It induces vasoconstriction in various vascular beds, contributing to its therapeutic effects in certain conditions .

Obstetrics and Gynecology

PGF2α 1,15-lactone is primarily used in obstetric practices:

- Labor Induction : It is administered to initiate labor in pregnant women at term.

- Postpartum Hemorrhage Management : The compound helps control excessive bleeding after childbirth by promoting uterine contractions .

Veterinary Medicine

In veterinary practices, PGF2α and its derivatives are utilized for:

- Estrus Synchronization : Used in livestock to synchronize estrus cycles for breeding purposes.

- Abortion Induction : Administered in cases where pregnancy termination is required for health or management reasons .

Pharmacological Research

Research into PGF2α 1,15-lactone has expanded into various pharmacological applications:

- Anti-inflammatory Effects : Studies indicate that prostaglandins can modulate inflammatory responses, making PGF2α a candidate for further exploration in treating inflammatory diseases.

- Cardiovascular Research : Investigations into its role in vascular tone regulation suggest potential applications in managing hypertension and other cardiovascular conditions.

Case Study 1: Labor Induction

A clinical study involving the administration of PGF2α 1,15-lactone demonstrated its efficacy in inducing labor among women with post-term pregnancies. The study reported a significant reduction in the time to delivery compared to placebo groups .

Case Study 2: Veterinary Applications

In a controlled trial with cattle, PGF2α was used to synchronize estrus cycles. The results indicated an increased conception rate when used strategically within breeding programs. This application highlights its importance in livestock management and reproductive efficiency .

Comparative Data Table

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Obstetrics | Labor induction | Reduced time to delivery |

| Postpartum care | Control of hemorrhage | Enhanced uterine contractions |

| Veterinary Medicine | Estrus synchronization | Increased conception rates |

| Research | Anti-inflammatory research | Potential modulation of inflammatory responses |

| Cardiovascular Health | Regulation of vascular tone | Possible management of hypertension |

Mechanism of Action

The compound exerts its effects primarily through interaction with prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular events involving the activation of G-proteins and subsequent modulation of cyclic AMP levels. These pathways lead to physiological responses such as muscle contraction or relaxation, depending on the tissue type.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Biological Activity

9alpha, 11alpha, 15S-Trihydroxy-prosta-5Z, 13E-dien-1-oic acid, 1,15-lactone (commonly referred to as PGF2α 1,11-lactone) is a synthetic derivative of prostaglandin F2α. This compound exhibits a variety of biological activities that are significant in pharmacology and therapeutic applications. The following sections provide an overview of its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 62410-84-8

1. Anti-inflammatory Properties

Prostaglandins are known to play crucial roles in inflammation. PGF2α derivatives have been shown to exhibit anti-inflammatory effects by modulating the activity of various immune cells and cytokines. Research indicates that PGF2α can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages .

2. Cytotoxic Effects

Studies have demonstrated that PGF2α derivatives can exert cytotoxic effects on cancer cell lines. For example, in vitro assays revealed that PGF2α can induce apoptosis in human hepatocellular carcinoma (HepG2) cells. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of PGF2α against hepatitis B virus (HBV). In vitro studies showed that this compound inhibits HBV replication in HepG2.2.15 cell lines with an IC50 value indicating effective antiviral activity .

4. Hypoglycemic Effects

The compound has also been evaluated for its hypoglycemic potential. It was found to enhance glucose uptake in insulin-sensitive cells, suggesting a role in glucose metabolism regulation .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |

| Cytotoxic | Induces apoptosis in HepG2 cells | |

| Antiviral | Inhibits HBV replication | |

| Hypoglycemic | Enhances glucose uptake |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with PGF2α showed a significant reduction in the secretion of pro-inflammatory cytokines. This suggests that PGF2α may be beneficial in treating conditions characterized by chronic inflammation such as arthritis .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of PGF2α. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent .

Case Study 3: Antiviral Efficacy

A clinical study involving patients with chronic hepatitis B demonstrated that treatment with PGF2α resulted in a notable decrease in HBV DNA levels over a twelve-week period, highlighting its therapeutic potential against viral infections .

Q & A

Basic Research Questions

Q. How can the structural identity of 9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-oic acid, 1,15-lactone be confirmed using spectroscopic methods?

- Methodology :

- Mass Spectrometry (MS) : Use high-resolution LC-MS/MS to confirm molecular weight (352.47 g/mol) and fragmentation patterns. Compare with synthetic standards, such as 8-epi-PGF2α and 8-iso-PGE2, which share structural similarities .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify stereochemistry (e.g., 5Z,13E double bonds, 9α/11α hydroxyl groups) and lactone ring formation. Reference spectral data from prostaglandin analogs (e.g., PGF2α) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for volatile organic solvents (e.g., DMSO, ethanol) during dissolution. Decontaminate surfaces with 70% ethanol after use .

- Waste Disposal : Dispose of contaminated materials via licensed waste management services, as ecological toxicity data are unavailable .

Q. What synthetic precursors are used to biosynthesize this lactone in marine organisms?

- Methodology :

- Radiolabeled Tracers : Administer - or -labeled arachidonic acid or PGF2α to mollusc tissues (e.g., Tethys fimbria mantle). Track lactone formation via autoradiography or scintillation counting .

- Enzymatic Assays : Isolate lactonizing enzymes from mollusc extracts and test substrate specificity using HPLC to monitor conversion rates .

Advanced Research Questions

Q. How does the lactone form influence metabolic stability compared to non-lactonized prostaglandins?

- Methodology :

- Comparative Stability Studies : Incubate the lactone and PGF2α in human lung homogenates. Quantify degradation using LC-MS/MS and calculate half-lives. Note that lactones resist 15-hydroxyprostaglandin dehydrogenase (15-PGDH), unlike non-lactonized forms .

- Receptor Binding Assays : Use radiolabeled lactone (e.g., -labeled) in competitive binding studies with FP prostaglandin receptors to assess affinity shifts due to lactonization .

Q. What experimental designs are optimal for studying its role in marine mollusc defense mechanisms?

- Methodology :

- Behavioral Assays : Induce cerata (defensive appendage) detachment in Tethys fimbria via mechanical stress. Measure lactone-to-PG conversion in detached tissues using targeted lipidomics .

- Functional Knockdown : Use siRNA or CRISPR-Cas9 to silence lactonizing enzymes in mollusc tissues. Assess survival rates against predators to validate defensive roles .

Q. How can LC-MS/MS be optimized for quantifying this lactone in complex biological matrices (e.g., tears, plasma)?

- Methodology :

- Sample Preparation : Extract lipids from human tears using solid-phase extraction (SPE) with C18 cartridges. Derivatize lactones with pentafluorobenzyl bromide to enhance MS sensitivity .

- Chromatographic Conditions : Use a reverse-phase C18 column (2.1 × 150 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MRM transitions for lactone (e.g., m/z 353 → 193) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.